molecular formula C12H15BrO3 B181015 3-Bromo-4-(isopentyloxy)benzoic acid CAS No. 881596-09-4

3-Bromo-4-(isopentyloxy)benzoic acid

Cat. No.: B181015
CAS No.: 881596-09-4
M. Wt: 287.15 g/mol
InChI Key: KTCWWHPQAHQZMX-UHFFFAOYSA-N
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Description

3-Bromo-4-(isopentyloxy)benzoic acid is a chemical compound belonging to the family of benzoic acids. It is characterized by the presence of a bromine atom at the third position and an isopentyloxy group at the fourth position on the benzene ring. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(isopentyloxy)benzoic acid can be achieved through various synthetic routes. One common method involves the bromination of 4-(isopentyloxy)benzoic acid using bromine or a brominating agent under controlled conditions. The reaction typically takes place in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution of the hydrogen atom with a bromine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(isopentyloxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding 4-(isopentyloxy)benzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of 4-(isopentyloxy)benzoic acid.

Scientific Research Applications

3-Bromo-4-(isopentyloxy)benzoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-4-(isopentyloxy)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the isopentyloxy group contribute to its reactivity and binding affinity with enzymes or receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxybenzoic acid
  • 3-Bromo-4-ethoxybenzoic acid
  • 3-Bromo-4-propoxybenzoic acid

Uniqueness

3-Bromo-4-(isopentyloxy)benzoic acid is unique due to the presence of the isopentyloxy group, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

3-bromo-4-(3-methylbutoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-8(2)5-6-16-11-4-3-9(12(14)15)7-10(11)13/h3-4,7-8H,5-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCWWHPQAHQZMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586373
Record name 3-Bromo-4-(3-methylbutoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881596-09-4
Record name 3-Bromo-4-(3-methylbutoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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